3-Phenoxytoluene

Description

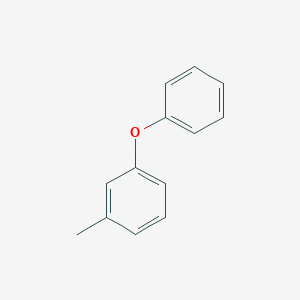

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDONPJKEOAWFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027537 | |

| Record name | 1-Methyl-3-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3586-14-9 | |

| Record name | 3-Phenoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-phenoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-3-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl m-tolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENOXYTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZZI1Z67WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenoxytoluene (CAS 3586-14-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenoxytoluene (CAS 3586-14-9), a diaryl ether that serves as a crucial intermediate in the synthesis of various agrochemicals. This document consolidates its chemical and physical properties, safety information, and primary applications. While direct biological signaling pathways for this compound are not extensively documented, its significance lies in its role as a foundational precursor for potent pesticides. This guide presents available data in a structured format to support research and development activities.

Chemical and Physical Properties

This compound, also known as m-Phenoxytoluene or Phenyl m-tolyl ether, is an aromatic ether characterized by a phenoxy group attached to a toluene molecule at the meta position.[1][2] Its chemical structure and properties make it a stable and effective component in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 3586-14-9[2] |

| Molecular Formula | C₁₃H₁₂O[2][3] |

| Molecular Weight | 184.23 g/mol [2][3] |

| IUPAC Name | 1-methyl-3-phenoxybenzene[2] |

| Synonyms | m-Phenoxytoluene, Phenyl m-tolyl ether, 3-Methyldiphenyl ether[2][4] |

| SMILES | CC1=CC(=CC=C1)OC2=CC=CC=C2[2] |

| InChI Key | UDONPJKEOAWFGI-UHFFFAOYSA-N[2] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Clear, very slightly yellow liquid[1][4] |

| Boiling Point | 271-273 °C (lit.)[1][5] |

| Melting Point | 21-22 °C[6] |

| Density | 1.051 g/mL at 25 °C (lit.)[1][5] |

| Flash Point | >110 °C[1] |

| Refractive Index | n20/D 1.573 (lit.)[1] |

| Vapor Pressure | 0.0122 mmHg at 25°C[1] |

| Water Solubility | Low solubility[7] |

| Solubility in Organic Solvents | Soluble in nonpolar solvents[3][7] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols are proprietary, the formation of this compound, as a diaryl ether, can be achieved through methods such as the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst.

Experimental Protocol: General Ullmann Condensation for Diaryl Ether Synthesis

This protocol is a generalized representation and may require optimization for specific substrates and scales.

-

Reactant Preparation : In a reaction vessel equipped with a condenser and magnetic stirrer, combine m-cresol, a halobenzene (e.g., bromobenzene or iodobenzene), and a suitable base (e.g., potassium carbonate).

-

Catalyst Addition : Introduce a copper-based catalyst, such as copper(I) iodide (CuI), and potentially a ligand to facilitate the reaction.

-

Solvent : Add a high-boiling point solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the reactants and allow the reaction to proceed at an elevated temperature.

-

Reaction Conditions : Heat the mixture to a temperature typically ranging from 120 to 180 °C. The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification : Upon completion, cool the reaction mixture and filter to remove inorganic salts. The filtrate is then subjected to an aqueous work-up to remove the solvent and other water-soluble impurities. The crude product is purified using vacuum distillation to yield pure this compound.

Applications in Agrochemical Synthesis

The primary and most significant application of this compound is its use as a key intermediate in the manufacturing of synthetic pyrethroid insecticides and certain fungicides.[1][8][9] Its structural backbone is incorporated into the final active ingredients, contributing to their stability and efficacy.

Role as a Precursor

This compound is a foundational building block for several commercially important pesticides. For instance, it is a precursor to 3-phenoxybenzyl alcohol, which is then esterified to produce a range of pyrethroid insecticides. It is also utilized in the synthesis of the fungicide Difenoconazole.[1][9]

Safety and Handling

Based on available safety data sheets, this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[4] However, it is identified as being toxic to aquatic life with long-lasting effects.[2][10] Standard laboratory safety practices should be employed during handling.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects[2][10] |

Recommended Handling and Storage

-

Handling : Use in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[4][11]

-

Storage : Store in a dry, cool, and well-ventilated place in a tightly sealed container.[12] It is recommended to store under an inert atmosphere as it may be air-sensitive.[13]

-

In case of fire : Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish.[12]

-

Disposal : Dispose of contents and container through a licensed waste management company in accordance with local, regional, and national regulations.[10] Avoid release to the environment.[10]

Biological Activity and Toxicological Information

There is a notable lack of data on the specific biological activities or mechanisms of action of this compound itself in mammalian systems. Its primary relevance in a biological context is as a precursor to pesticides. Toxicological studies have been conducted on read-across analog substances like diphenyl ether for safety assessments.[14] One study noted that this compound induced chromosomal aberrations in vitro in Chinese Hamster Lung (CHL) cells.[15] However, comprehensive toxicological properties have not been thoroughly investigated.[11]

Conclusion

This compound (CAS 3586-14-9) is a well-characterized chemical intermediate with significant industrial importance, particularly in the agrochemical sector. Its physical and chemical properties are well-documented, providing a solid foundation for its application in synthesis. While it lacks extensive data on direct biological activity, its role as a key building block for potent insecticides and fungicides makes it a compound of interest for professionals in chemical synthesis and pesticide development. Standard safety precautions are sufficient for handling, with particular attention to preventing environmental release due to its aquatic toxicity. Future research could explore any potential latent biological effects, though its current utility remains firmly in the realm of chemical manufacturing.

References

- 1. Cas 3586-14-9,this compound | lookchem [lookchem.com]

- 2. This compound | C13H12O | CID 19165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3586-14-9 | FP54913 | Biosynth [biosynth.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound, CasNo.3586-14-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. CAS 3586-14-9: 3-Phénoxytoluène | CymitQuimica [cymitquimica.com]

- 8. This compound | 3586-14-9 [chemicalbook.com]

- 9. This compound CAS 3586-14-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. capotchem.cn [capotchem.cn]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. This compound | 3586-14-9 | TCI AMERICA [tcichemicals.com]

- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 15. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Phenoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxytoluene, also known as m-phenoxytoluene or 3-methyldiphenyl ether, is an aromatic ether with the chemical formula C₁₃H₁₂O. Structurally, it consists of a toluene molecule where a hydrogen atom at the meta-position of the methyl group is substituted by a phenoxy group. This compound is of significant interest in the fields of synthetic organic chemistry and materials science. It serves as a crucial intermediate in the production of various agrochemicals, particularly synthetic pyrethroid insecticides and difenoconazole fungicides. Its diaryl ether framework is a key building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and relevant spectroscopic data.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. It possesses a faint floral, fruity odor. The following tables summarize its key physical and thermochemical properties for easy reference.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O | [1][2][3][4] |

| Molecular Weight | 184.23 g/mol | [1][2][3][5] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Odor | Faint floral, rose, geranium | [3] |

| Density | 1.051 g/mL at 25 °C | [3][5] |

| Refractive Index (n²⁰/D) | 1.573 | [3][5] |

| Physical State | Liquid at 25 °C | [5] |

Table 2: Thermochemical Properties of this compound

| Property | Value | Source(s) |

| Boiling Point | 271-273 °C | [3] |

| Melting Point | Not applicable (liquid at room temp.)¹ | [5] |

| Flash Point | >110 °C (230 °F) | [3] |

| Vapor Pressure | 0.0122 mmHg at 25 °C | [1] |

¹Note: Some sources erroneously report a melting point of 160 °C; however, the compound is consistently described as a liquid at standard room temperature.

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Notes |

| Nonpolar Solvents | Soluble | Due to its aromatic nature, it is expected to be soluble in solvents like toluene, hexane, and diethyl ether. |

| Polar Aprotic Solvents | Likely Soluble | Expected to be soluble in solvents such as acetone, THF, and ethyl acetate. |

| Polar Protic Solvents | Sparingly Soluble to Insoluble | Expected to have low solubility in water, methanol, and ethanol due to its largely nonpolar structure. |

Chemical Properties and Reactivity

As a diaryl ether, this compound exhibits chemical properties characteristic of this functional group. The ether linkage is generally stable, but can be cleaved under harsh conditions. The two aromatic rings can undergo electrophilic substitution reactions.

-

Role as a Synthetic Intermediate: The primary chemical importance of this compound is its function as a precursor in multi-step syntheses. It is a key intermediate in the manufacture of certain pyrethroid insecticides and difenoconazole, a triazole fungicide.

-

Stability: The compound is stable under normal conditions. It is sensitive to strong oxidizing agents.

Synthesis of this compound

The most common industrial synthesis of this compound is through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. An alternative method involves a high-temperature reaction mediated by aluminum.

Workflow for Ullmann Condensation Synthesis

Caption: Workflow diagram for the Ullmann condensation synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol is a generalized procedure based on established Ullmann-type reactions.[6]

-

Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine m-cresol, a base such as potassium hydroxide, and a copper catalyst (e.g., cuprous chloride) in a high-boiling polar aprotic solvent like DMF or N-methylpyrrolidone.

-

Reaction Execution: Add chlorobenzene to the mixture. Heat the reaction mixture to a high temperature, typically in the range of 100-220 °C, under a nitrogen atmosphere. The reaction is typically run for 12-24 hours.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as toluene or diethyl ether. The organic layers are combined, washed with brine, and dried over an anhydrous salt like magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Determination of Physical Properties

Standard laboratory methods are used to determine the physical properties of organic liquids.

-

Boiling Point: Determined by simple distillation. A sample of the liquid is heated in a distillation apparatus, and the temperature at which the vapor and liquid are in equilibrium at a given pressure is recorded as the boiling point.

-

Density: Measured by accurately weighing a known volume of the liquid using a pycnometer or a calibrated micropipette at a constant temperature (e.g., 25 °C).

-

Refractive Index: Measured using a refractometer, which determines the angle of refraction of light as it passes through the liquid. This is typically done at a standard temperature (e.g., 20 °C) and wavelength (the sodium D-line, 589 nm).

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While specific peak values can vary slightly based on the solvent and instrument used, the expected spectral characteristics are described below. Raw spectral data for this compound are available in public databases such as PubChem and SpectraBase.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show signals corresponding to the different types of aromatic protons and the methyl protons.

-

Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of δ 6.8-7.4 ppm, integrating to 9 protons. The protons on the phenoxy ring and the tolyl ring will have distinct chemical shifts influenced by the ether linkage and the methyl group.

-

Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.3 ppm, integrating to 3 protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule.

-

Aromatic Carbons (Ar-C): Multiple signals are expected in the range of δ 115-160 ppm. This includes carbons directly bonded to the ether oxygen (C-O), the methyl group, and the aromatic C-H carbons.

-

Methyl Carbon (-CH₃): A signal is expected in the upfield region, typically around δ 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

Aliphatic C-H Stretch: Peaks corresponding to the methyl group are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-O-C Asymmetric Stretch: A strong, characteristic peak for the diaryl ether linkage is expected in the region of 1200-1250 cm⁻¹.

-

C=C Aromatic Ring Stretch: Several peaks are expected in the 1400-1600 cm⁻¹ region.

Safety and Handling

This compound is classified as hazardous to the aquatic environment with long-lasting effects.[1] Standard laboratory safety precautions should be followed when handling this chemical.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from strong oxidizing agents.

This guide provides a detailed overview of the core physical and chemical properties of this compound, intended to be a valuable resource for professionals in research and development.

References

- 1. This compound | C13H12O | CID 19165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 3586-14-9 | LGC Standards [lgcstandards.com]

- 3. 3586-14-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

In-Depth Technical Guide to 3-Phenoxytoluene: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenoxytoluene, a significant diaryl ether intermediate in the synthesis of various agrochemicals and pharmaceuticals. The document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a visual representation of the molecular structure of this compound, generated using the DOT language, to aid in its structural understanding.

Introduction

This compound, also known as m-phenoxytoluene or 1-methyl-3-phenoxybenzene, is an aromatic ether characterized by a toluene molecule linked to a phenyl group via an ether bond at the meta position. This structural motif is of considerable interest in medicinal chemistry and materials science. Notably, this compound serves as a crucial precursor for the synthesis of a class of synthetic pyrethroid insecticides and certain fungicides. A thorough understanding of its molecular characteristics and synthetic pathways is therefore essential for researchers and developers in these fields.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a central ether oxygen atom connecting a phenyl ring and a m-tolyl group.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-methyl-3-phenoxybenzene | [1][2] |

| Synonyms | 3-Methyldiphenyl ether, m-Phenoxytoluene, Phenyl m-tolyl ether | [1][3] |

| CAS Number | 3586-14-9 | [1][4][5][6][7] |

| Molecular Formula | C₁₃H₁₂O | [1][2][4][5][8] |

| SMILES | CC1=CC(=CC=C1)OC2=CC=CC=C2 | [1][3] |

| InChI | 1S/C13H12O/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3 | [1] |

| InChIKey | UDONPJKEOAWFGI-UHFFFAOYSA-N | [1][3][2][8] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Weight | 184.23 g/mol | [1][9][4][5][6] |

| Appearance | Liquid | [6] |

| Boiling Point | 271-273 °C | [6][7] |

| Density | 1.051 g/mL at 25 °C | [6][7] |

| Flash Point | 130 °C (Pensky-Martens closed cup) | |

| Refractive Index (n²⁰/D) | 1.573 | [7] |

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a widely used method for the synthesis of diaryl ethers. This protocol is adapted from established procedures and involves the copper-catalyzed reaction of an aryl halide with a phenol.

Materials:

-

m-Cresol

-

Chlorobenzene

-

Sodium hydroxide

-

Potassium hydroxide

-

Cuprous chloride (CuCl)

-

Toluene

-

Acidic water (e.g., dilute HCl)

-

Alkaline water (e.g., dilute NaOH)

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine 216 g (2 moles) of m-cresol, 60 g (1.5 moles) of sodium hydroxide, and 28 g (0.5 moles) of potassium hydroxide in 1,250 g (11 moles) of chlorobenzene.

-

Heat the mixture to distill off the water formed during the neutralization of m-cresol.

-

After water removal, add cuprous chloride as a catalyst.

-

Maintain the reaction mixture at a temperature of 135°C for approximately 6 hours.

-

Upon completion of the reaction, cool the mixture and wash it sequentially with acidic water and then alkaline water to remove the catalyst and any unreacted phenates.

-

The organic layer is then subjected to distillation to recover excess chlorobenzene and to isolate the this compound product. The product can be further purified by vacuum distillation.

Characterization Protocols

Instrumentation:

-

A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with a Waters Quattro micro GC Tandem Quadrupole Mass Spectrometer).

-

Column: A suitable capillary column such as a J&W DB17-ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as dichloromethane or acetone.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 1 minute.

-

Ramp 1: Increase to 160 °C at 3 °C/min.

-

Ramp 2: Increase to 240 °C at 7 °C/min.

-

Ramp 3: Increase to 305 °C at 15 °C/min, hold for 15 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI+) at 70 eV.

-

Source Temperature: 180 °C.

-

Scan Range: m/z 50-500.

-

The expected mass spectrum will show a molecular ion peak at m/z 184.

Instrumentation:

-

A standard NMR spectrometer (e.g., Varian CFT-20).

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire the spectrum using a standard proton pulse program.

-

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard proton-decoupled carbon pulse program.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Instrumentation:

-

An FTIR spectrometer.

Sample Preparation:

-

As this compound is a liquid, the spectrum can be obtained neat.

-

Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.

FTIR Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean plates first, then the sample spectrum. The instrument software will automatically subtract the background.

Safety and Handling

This compound is classified as toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[9] It should be stored in a well-ventilated area away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | C13H12O | CID 19165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound(3586-14-9) IR Spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. This compound | CAS 3586-14-9 | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C13H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. waters.com [waters.com]

- 9. This compound = 98.0 GC 3586-14-9 [sigmaaldrich.com]

An In-depth Technical Guide to 1-methyl-3-phenoxybenzene: Synthesis, Properties, and Applications in Chemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-3-phenoxybenzene, also known as 3-phenoxytoluene, is a diaryl ether that serves as a critical intermediate in the synthesis of a variety of commercially important compounds. Its structural motif is found in a range of bioactive molecules, from pyrethroid insecticides to fungicides. This technical guide provides a comprehensive overview of 1-methyl-3-phenoxybenzene, including its chemical and physical properties, detailed synthesis protocols, spectral data, and established applications. Furthermore, this guide explores the broader significance of the phenoxy-scaffold in medicinal chemistry, offering insights for its potential application in drug discovery and development.

Chemical Identity and Physicochemical Properties

1-methyl-3-phenoxybenzene is an organic compound with the chemical formula C₁₃H₁₂O.[1][2] It is also commonly referred to by its synonyms, this compound, m-phenoxytoluene, and phenyl m-tolyl ether.[1][2]

Table 1: Physicochemical Properties of 1-methyl-3-phenoxybenzene

| Property | Value | Reference |

| IUPAC Name | 1-methyl-3-phenoxybenzene | [1] |

| CAS Number | 3586-14-9 | [2] |

| Molecular Formula | C₁₃H₁₂O | [1][2] |

| Molecular Weight | 184.23 g/mol | [2] |

| Appearance | Clear, very slightly yellow liquid | [2] |

| Density | 1.051 g/mL at 25 °C | [2] |

| Boiling Point | 271-273 °C | [2] |

| Flash Point | 130 °C (closed cup) | [2] |

| Refractive Index (n20/D) | 1.573 | |

| Solubility | Insoluble in water; soluble in organic solvents | |

| SMILES | Cc1cccc(Oc2ccccc2)c1 | [2] |

| InChI | 1S/C13H12O/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3 | [2] |

| InChI Key | UDONPJKEOAWFGI-UHFFFAOYSA-N | [2] |

Spectroscopic Data

The structural confirmation of 1-methyl-3-phenoxybenzene is supported by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for 1-methyl-3-phenoxybenzene

| Technique | Key Data and Observations |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 184. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-O-C ether linkage and aromatic C-H bonds. |

Synthesis of 1-methyl-3-phenoxybenzene

The primary industrial synthesis of 1-methyl-3-phenoxybenzene is achieved through the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol.

General Experimental Protocol: Ullmann Condensation

This protocol outlines the synthesis of 1-methyl-3-phenoxybenzene from m-cresol and chlorobenzene.

Materials:

-

m-cresol

-

Chlorobenzene

-

Sodium hydroxide

-

Potassium hydroxide

-

Cuprous chloride (CuCl) or Copper powder

-

Toluene or other suitable high-boiling solvent

-

Hydrochloric acid (for workup)

-

Sodium chloride solution (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve sodium hydroxide and potassium hydroxide in water.

-

Add m-cresol to the basic solution to form the corresponding phenoxide salt.

-

Add the copper catalyst (cuprous chloride or copper powder) to the mixture.

-

Introduce chlorobenzene and a high-boiling solvent such as toluene.

-

Heat the reaction mixture to reflux (typically 150-200°C) and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with hydrochloric acid.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 1-methyl-3-phenoxybenzene as a clear, slightly yellow liquid.

Caption: General workflow for the synthesis of 1-methyl-3-phenoxybenzene.

Applications in Chemical Synthesis

1-methyl-3-phenoxybenzene is a key precursor for the synthesis of 3-phenoxybenzaldehyde, which is subsequently used in the production of various agrochemicals.

Synthesis of 3-Phenoxybenzaldehyde

3-phenoxybenzaldehyde is synthesized via the oxidation of the methyl group of 1-methyl-3-phenoxybenzene.

Role in Agrochemicals

The this compound scaffold is integral to the structure of several potent pesticides.

Pyrethroid Insecticides

Many synthetic pyrethroid insecticides are esters of 3-phenoxybenzyl alcohol, which is derived from 3-phenoxybenzaldehyde. These compounds are highly effective neurotoxins in insects.

Mechanism of Action: Pyrethroids target voltage-gated sodium channels in the nervous system of insects.[3][4] They bind to the open state of these channels, preventing their closure and leading to a persistent influx of sodium ions.[3] This results in prolonged nerve depolarization, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.[3]

Caption: Mechanism of action of pyrethroid insecticides.

Difenoconazole Fungicide

Difenoconazole is a triazole fungicide that incorporates the this compound moiety. It exhibits broad-spectrum activity against various fungal pathogens.[5]

Mechanism of Action: Difenoconazole inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes.[6][7][8] Specifically, it acts as a sterol demethylation inhibitor, disrupting the integrity of the cell membrane and leading to fungal cell death.[6][7]

Caption: Mechanism of action of Difenoconazole.

Relevance in Drug Discovery and Medicinal Chemistry

The phenoxy group is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds.[9] The diaryl ether linkage provides a balance of conformational flexibility and structural rigidity, which is often favorable for binding to biological targets. The 1-methyl-3-phenoxybenzene structure, in particular, offers a template that can be further functionalized to explore structure-activity relationships in various therapeutic areas. While its direct application in pharmaceuticals is less documented than in agrochemicals, the core structure holds potential for the design of novel therapeutic agents targeting a range of diseases.

Safety and Handling

1-methyl-3-phenoxybenzene is classified as hazardous to the aquatic environment with long-lasting effects.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

1-methyl-3-phenoxybenzene is a valuable chemical intermediate with significant applications in the agrochemical industry. Its synthesis is well-established, and its physicochemical properties are well-characterized. For researchers in drug discovery, the this compound scaffold represents a promising starting point for the design and synthesis of novel bioactive molecules. A thorough understanding of its chemistry and biological context is essential for leveraging this versatile compound in future research and development endeavors.

References

- 1. This compound | C13H12O | CID 19165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 98.0 GC 3586-14-9 [sigmaaldrich.com]

- 3. Pyrethroid - Wikipedia [en.wikipedia.org]

- 4. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cas 3586-14-9,this compound | lookchem [lookchem.com]

- 6. Difenoconazole | C19H17Cl2N3O3 | CID 86173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Difenoconazole: An Effective Treatment For Fungal Infections - HEBEN [hb-p.com]

- 8. Exploring the Efficacy and Applications of Difenoconazole in Modern Agriculture Practices [cnagrochem.com]

- 9. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of m-Phenoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for m-phenoxytoluene. The information is presented in a clear, structured format to facilitate easy interpretation and comparison, supplemented by detailed experimental protocols and a logical workflow diagram.

Core Spectral Data

The following sections present the key spectral data for m-phenoxytoluene in a tabulated format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.35 - 7.25 | m | - | Aromatic Protons |

| 7.15 - 7.05 | m | - | Aromatic Protons |

| 6.95 - 6.80 | m | - | Aromatic Protons |

| 2.34 | s | - | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 157.8 | C-O (phenoxy) |

| 157.2 | C-O (tolyl) |

| 139.8 | C-CH₃ |

| 129.8 | Aromatic CH |

| 129.5 | Aromatic CH |

| 123.5 | Aromatic CH |

| 122.8 | Aromatic CH |

| 119.2 | Aromatic CH |

| 118.9 | Aromatic CH |

| 118.0 | Aromatic CH |

| 21.4 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3030 | Medium | Aromatic C-H Stretch |

| 2920, 2860 | Medium | -CH₃ Stretch |

| 1585, 1490 | Strong | Aromatic C=C Bending |

| 1240 | Strong | Aryl-O-Aryl Asymmetric Stretch |

| 880 - 750 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 184 | 100 | [M]⁺ (Molecular Ion) |

| 91 | 24.6 | [C₇H₇]⁺ |

| 141 | 15.7 | [M - CH₃O]⁺ |

| 65 | 15.1 | [C₅H₅]⁺ |

| 51 | 13.0 | [C₄H₃]⁺ |

| 77 | 12.8 | [C₆H₅]⁺ |

| 39 | 10.3 | [C₃H₃]⁺ |

| 155 | 10.8 | [M - C₂H₅]⁺ |

| 156 | 9.8 | [M - C₂H₄]⁺ |

| 183 | 8.3 | [M - H]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy

A sample of m-phenoxytoluene (typically 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrument: Varian CFT-20 or equivalent NMR spectrometer.[1]

-

Frequency: 20 MHz for ¹³C NMR.

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

-

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of neat m-phenoxytoluene is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: A capillary cell is used for the neat liquid sample.[1]

-

Instrument: A Bruker or equivalent FTIR spectrometer.

-

Procedure: A drop of the liquid is placed between two KBr or NaCl plates to form a thin film. The spectrum is then recorded.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Technique: Electron Ionization (EI).

-

Sample Introduction: The sample is introduced via a gas chromatograph to separate it from any impurities.

-

Ionization Energy: 70 eV.

-

Data Source: NIST Mass Spectrometry Data Center.[1]

Spectral Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for m-phenoxytoluene.

References

An In-depth Technical Guide to the Solubility of 3-Phenoxytoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of 3-phenoxytoluene, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Due to the limited availability of direct quantitative solubility data for this compound, this document infers its solubility profile based on structurally analogous compounds, namely diphenyl ether and di-p-tolyl ether. Furthermore, a comprehensive, standardized experimental protocol for determining the solubility of liquid compounds like this compound is provided.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O |

| Molecular Weight | 184.23 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 271-273 °C |

| Density | 1.051 g/mL at 25 °C |

| Refractive Index | n20/D 1.573 |

Solubility Profile in Organic Solvents

Table 2 summarizes the reported solubility of diphenyl ether and di-p-tolyl ether, which serve as valuable proxies for estimating the solubility behavior of this compound.

| Solvent | Diphenyl Ether Solubility | Di-p-tolyl Ether Solubility | Inferred this compound Solubility |

| Acetone | - | Soluble[1][2] | Likely Soluble |

| Benzene | Very Soluble[3][4][5] | Soluble[1][2] | Likely Very Soluble |

| Diethyl Ether | Soluble[4][5][6] | Soluble[1][2] | Likely Soluble |

| Ethanol | Soluble[6] | - | Likely Soluble |

| Acetic Acid | Very Soluble[4][5] | - | Likely Soluble |

| Chloroform | Slightly Soluble[6] | - | Likely Soluble |

| Water | Insoluble[5] | Almost Insoluble[1] | Expected to be Insoluble |

Based on this comparative data, it is highly probable that this compound exhibits good solubility in common non-polar and moderately polar organic solvents such as ethers, aromatic hydrocarbons, and ketones. Its solubility in polar solvents like water is expected to be negligible.[1][3][5][7][8][9]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a substance in a given solvent.[10][11][12][13][14][15] The following protocol is a detailed methodology for determining the solubility of a liquid solute, such as this compound, in various organic solvents.

3.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to conduct a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for several hours to permit the undissolved this compound to separate.

-

Alternatively, centrifuge the vials at the same temperature to facilitate a clear separation of the liquid and undissolved phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solvent layer) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved droplets.

-

Accurately weigh the filtered saturated solution.

-

Dilute the filtered solution with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent to generate a calibration curve.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 g of solvent, mg/mL, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. 4-Tolyl ether | 1579-40-4 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. diphenyl ether [chemister.ru]

- 5. Diphenyl ether Diphenyl oxide [sigmaaldrich.com]

- 6. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Phenol ether - Wikipedia [en.wikipedia.org]

- 9. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. benchchem.com [benchchem.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Safe Handling of 3-Phenoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 3-Phenoxytoluene (CAS No: 3586-14-9). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as Phenyl m-tolyl ether or 1-methyl-3-phenoxybenzene, is a liquid organic compound.[1][2][3] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O | [1][4][5] |

| Molecular Weight | 184.23 g/mol | [1][3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [6][7][8] |

| Boiling Point | 271-273 °C | [3][6][9] |

| Density | 1.051 g/mL at 25 °C | [3][6][9] |

| Flash Point | > 112 °C (> 233.6 °F) / 130 °C (266 °F) | [2][3] |

| Refractive Index | n20/D 1.573 | [3][9] |

| Assay | ≥98.0% (GC) | [3][6] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous to the aquatic environment.[1][3] While one source indicates it is not considered hazardous by the 2012 OSHA Hazard Communication Standard, other sources assign specific GHS classifications.[1][2]

| Classification System | Code | Description | Source(s) |

| GHS Hazard Statement | H411 | Toxic to aquatic life with long lasting effects | [1][3][8] |

| GHS Pictogram | GHS09 | Environment | [3] |

| GHS Precautionary Statements | P273 | Avoid release to the environment | [1][3][8] |

| P391 | Collect spillage | [1][3][8] | |

| P501 | Dispose of contents/container to an approved waste disposal plant | [1][3] | |

| Hazard Class | Aquatic Chronic 2 | Hazardous to the aquatic environment, long-term hazard | [1][3] |

| WGK (Germany) | WGK 2 | Water hazard class 2 | [3] |

Handling and Storage

Proper handling and storage procedures are essential to minimize risk and exposure.

Handling:

-

Do not breathe mists or vapors.[2]

-

Use only in a well-ventilated area or under a fume hood.[4]

-

Wash hands thoroughly after handling.[4]

-

Take precautionary measures against static discharge.

Storage:

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly closed.[4]

-

Keep away from heat, sparks, and open flames.[10]

-

Incompatible with strong oxidizing agents.[2]

-

Recommended storage temperature is below 15°C in a cool, dark place.[8]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

-

Eye/Face Protection : Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved standards.[4]

-

Skin Protection : Handle with chemical-resistant gloves. Gloves must be inspected before use. Wear appropriate protective clothing to prevent skin exposure.[2][4]

-

Respiratory Protection : Ensure adequate ventilation. If dust or aerosols are formed, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]

-

Hygiene Measures : Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always show the safety data sheet to the attending physician.[4]

-

If Inhaled : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and consult a physician.[2][4][11]

-

In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[2][4][11]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician.[2][4][12]

-

If Swallowed : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[2][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]

-

Special Hazards : In case of fire, hazardous combustion products such as carbon monoxide and carbon dioxide may be formed.[2]

-

Advice for Firefighters : Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[4] Water spray can be used to cool closed containers.

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

-

Personal Precautions : Use personal protective equipment. Ensure adequate ventilation and evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[4]

-

Environmental Precautions : Prevent the product from entering drains, as it is toxic to aquatic life.[1][4]

-

Methods for Cleaning Up : Soak up the spill with an inert absorbent material such as sand, silica gel, or universal binder.[2] Collect the material and place it in suitable, closed containers for disposal.[2][4]

Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Contaminated packaging should be disposed of as an unused product.[4]

Toxicological and Ecological Information

-

Toxicological Information : To date, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] No data is available for acute toxicity, skin corrosion/irritation, or serious eye damage.[4] It may cause respiratory irritation upon inhalation.[4]

-

Ecological Information : The substance is classified as toxic to aquatic life with long-lasting effects.[1][8] Avoid release into the environment.[1][8]

Regulatory and Transport Information

| Regulation | Information | Source(s) |

| Storage Class | 10 - Combustible liquids | [3][6] |

| UN Number | UN3082 | [8][13] |

| Transport Hazard Class | 9 | [8][13] |

| Packing Group | III | [8][13] |

| TSCA Status | Active | [1] |

References

- 1. This compound | C13H12O | CID 19165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound = 98.0 GC 3586-14-9 [sigmaaldrich.com]

- 4. capotchem.cn [capotchem.cn]

- 5. scbt.com [scbt.com]

- 6. Manufacturers of this compound, 98%, CAS 3586-14-9, P 2810, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound | 3586-14-9 | TCI AMERICA [tcichemicals.com]

- 9. This compound | 3586-14-9 [chemicalbook.com]

- 10. resources.finalsite.net [resources.finalsite.net]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. This compound | 3586-14-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Toxicological Properties of 3-Methyldiphenyl Ether: A Technical Guide Based on Analog Data

Disclaimer: There is a significant lack of publicly available toxicological data for 3-methyldiphenyl ether. The toxicological properties of this specific compound have not been fully investigated[1]. This guide provides a summary of available information for the structurally related parent compound, diphenyl ether, to serve as a preliminary reference for researchers, scientists, and drug development professionals. The presence of a methyl group on the phenyl ring can alter the metabolic profile and toxicological properties; therefore, the data presented for diphenyl ether should be interpreted with caution and not as a direct substitute for empirical testing of 3-methyldiphenyl ether.

Physicochemical Information

| Property | Value |

| Chemical Name | 3-Methyldiphenyl ether |

| Synonyms | m-Phenoxytoluene, 1-Methyl-3-phenoxybenzene, Phenyl m-tolyl ether[2] |

| CAS Number | 3586-14-9[2] |

| Molecular Formula | C₁₃H₁₂O[2] |

| Molecular Weight | 184.23 g/mol [2] |

Toxicological Data Summary (Analog: Diphenyl Ether)

While specific quantitative toxicity data for 3-methyldiphenyl ether is unavailable, safety data sheets for the closely related "3-Methylbiphenyl" indicate that it causes skin and eye irritation and may cause respiratory irritation[3]. For a more detailed toxicological profile, data from the parent compound, diphenyl ether, is presented below.

Acute Toxicity

Acute toxicity studies provide information on the adverse effects that may result from a single, short-term exposure to a substance. The median lethal dose (LD50) is a common metric.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3370 - 4000 mg/kg | [4] |

| LD50 | Guinea Pig | Oral | 4000 mg/kg | [4] |

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of several weeks or months. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no statistically or biologically significant adverse effects are observed.

| Endpoint | Species | Study Duration | Key Finding | Value | Reference |

| NOAEL | Rat | 13 weeks (dietary) | Effects on body weight at higher doses | 15 mg/kg/day | [5] |

Mutagenicity and Carcinogenicity

-

Mutagenicity: Based on a thorough review, there is no evidence to suggest that diphenyl ether is mutagenic[5].

-

Carcinogenicity: No long-term chronic or carcinogenicity studies have been conducted on diphenyl ether. For risk assessment purposes, it is currently treated as a non-carcinogen[5].

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of 3-methyldiphenyl ether or unsubstituted diphenyl ether are not available in the reviewed literature. Studies on halogenated diphenyl ethers have shown developmental effects, but these are not directly applicable.

General Experimental Protocols

As no specific experimental studies for 3-methyldiphenyl ether were found, this section describes the general methodologies for key toxicological assays that would be required to assess its safety profile, based on internationally accepted guidelines (e.g., from the Organisation for Economic Co-operation and Development - OECD).

Acute Oral Toxicity Assessment (Example: OECD 423)

Objective: To determine the acute oral toxicity of a substance.

Methodology: This method involves the administration of the test substance in a stepwise procedure to a small number of animals. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the initial dose group (typically 3 animals of a single sex) determines the next step:

-

Dosing: Animals are fasted prior to dosing. The substance is administered orally by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Procedure:

-

If mortality occurs in the first group, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

Endpoint: The result is the classification of the substance into a specific GHS (Globally Harmonized System) toxicity category rather than a precise LD50 value.

Bacterial Reverse Mutation Test (Ames Test; Example: OECD 471)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Strains: A set of bacterial strains with known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon is used. These mutations render the bacteria unable to synthesize the essential amino acid, preventing their growth on a minimal medium.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (e.g., a rat liver homogenate fraction called S9 mix). The S9 mix is included to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.

-

Incubation: The bacteria, test substance, and S9 mix (if used) are plated on a minimal agar medium lacking the specific amino acid.

-

Endpoint: The plates are incubated for 48-72 hours. A positive result is a significant, dose-related increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) compared to the negative control plates.

Visualizations

Conceptual Toxicological Assessment Workflow

The following diagram illustrates a general, tiered approach to assessing the toxicological properties of a chemical with limited existing data.

Caption: A generalized workflow for toxicological hazard assessment.

Hypothetical Signaling Pathway: Xenobiotic-Induced Oxidative Stress

While no specific signaling pathways have been elucidated for 3-methyldiphenyl ether, many aromatic ether compounds are known to induce toxicity via oxidative stress. The diagram below illustrates this hypothetical mechanism.

Caption: Hypothetical pathway of xenobiotic-induced oxidative stress.

Conclusion

References

- 1. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beyondbenign.org [beyondbenign.org]

- 3. Diphenyl ether - Wikipedia [en.wikipedia.org]

- 4. dep.nj.gov [dep.nj.gov]

- 5. Toxicological assessment of chlorinated diphenyl ethers in the rat, Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Aquatic Toxicity of 3-Phenoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxytoluene, also known as m-phenoxytoluene, is an aromatic ether with the chemical formula C₁₃H₁₂O. Its structural similarity to diphenyl ether, with the addition of a methyl group, places it in a class of compounds that have seen use as heat transfer fluids, in fragrance formulations, and as intermediates in chemical synthesis.[1][2] Given its potential for environmental release during manufacturing and use, a thorough understanding of its environmental fate and aquatic toxicity is crucial for a comprehensive risk assessment. This guide provides a detailed overview of the available data, predictive insights into its environmental behavior, and a summary of its potential impact on aquatic ecosystems.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. For this compound, a combination of experimental and computed data provides insight into its likely behavior in the environment.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O | [1][3] |

| Molecular Weight | 184.23 g/mol | [1][4] |

| Appearance | Liquid | [4] |

| Boiling Point | 271-273 °C | |

| Density | 1.051 g/mL at 25 °C | |

| Water Solubility | Predicted to be low (Qualitative) | [5] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.7 (Computed) | [1] |

| Vapor Pressure | Low (Qualitative) | [6] |

| Henry's Law Constant | 2.8 x 10⁻⁴ atm-m³/mole (Estimated for Diphenyl Ether) | [7] |

Note: Experimental data for some properties of this compound are limited. The provided Log Kₒw is a computed value, and the Henry's Law Constant is an estimate based on the analogue compound diphenyl ether.

Environmental Fate

The persistence and transformation of this compound in the environment are critical factors in determining its potential for long-range transport and bioaccumulation. The following sections detail the available information and predictions for its fate in various environmental compartments.

Biodegradation

No experimental studies on the ready biodegradability of this compound following standard OECD guidelines (e.g., OECD 301) were found. However, based on the biodegradability of the analogue compound, diphenyl ether, which showed only 6.3% of the Theoretical BOD reached in 2 weeks in a MITI test, it is predicted that this compound is not readily biodegradable.[7] The presence of the ether linkage and the aromatic rings generally confers resistance to rapid microbial degradation.

Hydrolysis

This compound is not expected to undergo significant hydrolysis in the environment due to the absence of functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9).[7] The ether bond in diaryl ethers is generally stable.

Photolysis

Compounds containing chromophores that absorb light at wavelengths greater than 290 nm may be susceptible to direct photolysis by sunlight.[7] While specific data for this compound is unavailable, diphenyl ether is known to absorb in this region and may undergo direct photolysis.[7] The estimated atmospheric half-life of vapor-phase diphenyl ether by reaction with photochemically produced hydroxyl radicals is about 1.7 days.[6] A similar atmospheric fate is expected for this compound.

Adsorption and Mobility

The mobility of a chemical in soil and sediment is influenced by its tendency to adsorb to organic matter and soil particles. The organic carbon-normalized adsorption coefficient (Koc) is a key parameter for assessing this behavior.

| Parameter | Value | Method | Reference |

| Log Koc | 2.74 | Predicted (QSAR) |

A predicted Log Koc of 2.74 suggests that this compound has a moderate potential for adsorption to soil and sediment.[6] This indicates that it will have low to moderate mobility in soil and may partition to sediment in aquatic environments.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk profile. The bioconcentration factor (BCF) is a measure of this potential.

| Organism | BCF Value | Method | Reference |

| Fish (General) | 470 | Experimental (for Diphenyl Ether) | [8] |

No experimental BCF value for this compound was found. However, an experimental BCF of 470 has been reported for the analogue compound diphenyl ether, indicating a potential for bioaccumulation.[8] Given the lipophilic nature of this compound (Log Kow of 3.7), bioconcentration in aquatic organisms is expected.

Aquatic Toxicity

This compound is classified as H411: Toxic to aquatic life with long lasting effects, with the hazard category Aquatic Chronic 2.[1][4][9] This classification indicates that the substance can cause adverse effects to aquatic organisms during long-term exposure.

Acute Toxicity

| Trophic Level | Species | Endpoint | Value (mg/L) | Exposure Duration | Test Guideline | Reference |

| Fish | Danio rerio (Zebra fish) | LC₅₀ | 2.13 (for Diphenyl Ether) | 96 hours | OECD 203 | [10] |

| Invertebrate | Daphnia magna | EC₅₀ (Immobilisation) | > solubility limit | 48 hours | OECD 202 | |

| Invertebrate | Daphnia magna | EL₅₀ (Immobilisation) | > 100 | 48 hours | OECD 202 | |

| Invertebrate | Daphnia magna | EC₅₀ (Immobilisation) | > 40 | 48 hours | OECD 202 | |

| Algae | Pseudokirchneriella subcapitata | EC₅₀ (Growth Inhibition) | No Data Available | 72 hours | OECD 201 |

Note: The LC₅₀ value for fish is for the analogue compound diphenyl ether. The EC₅₀ and EL₅₀ values for Daphnia magna indicate that acute toxicity was not observed up to the limit of solubility or at a concentration of 100 mg/L.

Chronic Toxicity

No experimental data on the chronic toxicity of this compound to aquatic organisms were found. However, its classification as Aquatic Chronic 2 suggests that long-term adverse effects are a concern. This is likely based on its potential for bioaccumulation and lack of ready biodegradability.

Experimental Protocols

Detailed experimental protocols for studies conducted specifically on this compound are not publicly available. However, the following sections describe the standard OECD guidelines that would be followed for assessing its environmental fate and aquatic toxicity.

Biodegradation: OECD 301 - Ready Biodegradability

This guideline provides several methods (e.g., 301B - CO₂ Evolution Test, 301F - Manometric Respirometry Test) to screen for ready biodegradability in an aerobic aqueous medium.[7] A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark or diffuse light for 28 days.[7] Degradation is followed by measuring parameters such as dissolved organic carbon (DOC), CO₂ production, or oxygen uptake.[7] A substance is considered readily biodegradable if it meets specific pass levels (e.g., >60% of theoretical CO₂ evolution) within a 10-day window.[7]

Hydrolysis: OECD 111 - Hydrolysis as a Function of pH

This test determines the rate of abiotic hydrolysis of a chemical in aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9). Sterile buffer solutions are treated with the test substance and incubated in the dark at a constant temperature. The concentration of the test substance and any hydrolysis products are measured over time to determine the hydrolysis rate constant and half-life.

Photolysis: OECD 316 - Phototransformation of Chemicals in Water – Direct Photolysis

This guideline assesses the potential for direct phototransformation of a chemical in water by simulating solar irradiation. A solution of the test chemical in purified water is irradiated with a light source that mimics natural sunlight. The concentration of the test substance is monitored over time to determine the photolysis rate constant and quantum yield. Dark controls are used to account for any non-photolytic degradation.

Fish Acute Toxicity: OECD 203 - Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

Daphnia Acute Immobilisation: OECD 202 - Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to Daphnia magna. Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The concentration that causes immobilisation in 50% of the daphnids (EC₅₀) is determined.

Algal Growth Inhibition: OECD 201 - Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the effect of a substance on the growth of a freshwater algal species, such as Pseudokirchneriella subcapitata. Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours. The inhibition of growth, typically measured as a reduction in cell density or biomass, is used to determine the EC₅₀.

Bioaccumulation: OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline describes a procedure to characterize the bioconcentration potential of a chemical in fish. Fish are exposed to the test substance in water (aqueous exposure) for an uptake phase, followed by a depuration phase in clean water. The concentration of the chemical in the fish tissue is measured at various time points during both phases to calculate the bioconcentration factor (BCF).

Potential Signaling Pathway Interactions

No specific studies on the signaling pathways affected by this compound in aquatic organisms were identified. However, based on its chemical structure as a diaryl ether, some potential interactions can be hypothesized.

-

Aryl Hydrocarbon Receptor (AhR) Pathway: Some polycyclic aromatic hydrocarbons and related compounds are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in the regulation of xenobiotic-metabolizing enzymes.[11] While there is no direct evidence for this compound, its aromatic structure suggests that the potential for interaction with the AhR pathway cannot be entirely ruled out and would warrant further investigation.

-

Endocrine Disruption: Certain diphenyl ether derivatives, particularly brominated diphenyl ethers (PBDEs), have been identified as endocrine-disrupting chemicals (EDCs).[1][12] These compounds can interfere with the normal functioning of hormone systems. Given the structural similarity, the potential for this compound to exhibit endocrine-disrupting properties should be considered, although specific studies are needed for confirmation.

Visualizations

Caption: Workflow for assessing the environmental fate of this compound.

Caption: Workflow for assessing the aquatic toxicity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Diphenyl ether - Wikipedia [en.wikipedia.org]

- 3. Acute aquatic toxicity of alkyl phenol ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. researchgate.net [researchgate.net]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. Polybrominated diphenyl ethers in the environmental systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hepatotoxic impact of diphenyl ether on zebrafish: DNA damage, oxidative stress, and histopathological insights after acute and subchronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endocrine Disruptors | National Institute of Environmental Health Sciences [niehs.nih.gov]

The Dawn of Phenoxytoluenes: A Literature Review on their Synthesis and Emergence as Bioactive Scaffolds

An in-depth exploration of the historical synthesis, physicochemical properties, and biological significance of phenoxytoluenes, from their origins in classic organic chemistry to their role as crucial components in modern insecticides.

Introduction

Phenoxytoluenes, a class of diaryl ethers, represent a significant scaffold in organic and medicinal chemistry. Characterized by a phenoxy group attached to a toluene ring, these compounds exist as three structural isomers: ortho-, meta-, and para-phenoxytoluene. While their initial discovery is rooted in the foundational principles of ether synthesis, their contemporary relevance is largely defined by their incorporation into a range of biologically active molecules, most notably the pyrethroid class of insecticides. This technical guide provides a comprehensive literature review of the discovery, synthesis, and biological importance of phenoxytoluenes, catering to researchers, scientists, and professionals in drug development.

The Genesis of Phenoxytoluenes: The Ullmann Condensation

The synthesis of diaryl ethers, including phenoxytoluenes, is historically intertwined with the development of the Ullmann condensation. First reported by Fritz Ullmann in 1905, this reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.[1][2] This method provided a significant advancement in the formation of the otherwise challenging aryl-O-aryl bond.